molecular formula C6H4BrF2N B13022622 4-(Bromomethyl)-2,5-difluoropyridine

4-(Bromomethyl)-2,5-difluoropyridine

Cat. No.: B13022622
M. Wt: 208.00 g/mol
InChI Key: RHJUHVZYYIKMIK-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,5-difluoropyridine is a halogenated pyridine derivative characterized by a bromomethyl (-CH2Br) group at position 4 and fluorine atoms at positions 2 and 5. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromomethyl group enables alkylation or nucleophilic substitution reactions, while fluorination enhances stability and influences regioselectivity.

Properties

Molecular Formula

C6H4BrF2N

Molecular Weight

208.00 g/mol

IUPAC Name

4-(bromomethyl)-2,5-difluoropyridine

InChI

InChI=1S/C6H4BrF2N/c7-2-4-1-6(9)10-3-5(4)8/h1,3H,2H2

InChI Key

RHJUHVZYYIKMIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)F)CBr

Origin of Product

United States

Preparation Methods

Detailed Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Brominating agent N-Bromosuccinimide (NBS) Provides controlled bromine release for radical substitution
Radical initiator Azobisisobutyronitrile (AIBN) Initiates radical chain reaction
Solvent Carbon tetrachloride or dichloromethane Inert, non-polar solvents suitable for radical reactions
Temperature Reflux (~76°C for CH2Cl2, ~77°C for CCl4) Ensures sufficient energy for radical formation
Reaction time Several hours (typically 4-8 hours) Monitored by TLC or GC to optimize yield and minimize overbromination
Atmosphere Nitrogen or argon Prevents oxidation and unwanted side reactions
Work-up Quenching with water, extraction, drying Purification by column chromatography or distillation

Alternative and Supporting Preparation Routes

While direct bromination of 2,5-difluoropyridine derivatives is the main route, other preparative strategies include:

  • Halogen Exchange and Fluorination: Starting from halogenated pyridines (e.g., 2,3,5-trihalopyridines), selective fluorination using potassium fluoride in polar aprotic solvents (such as sulfolane, DMSO, or mixtures with urea derivatives) can yield difluoropyridines with halomethyl substituents. However, these methods are more commonly applied to difluoro-halopyridines rather than bromomethyl derivatives directly.

  • Diazotization and Schiemann Reaction: For difluoropyridines, diazotization of diaminopyridines followed by fluorination in hydrogen fluoride can be used to introduce fluorine atoms, but this is less relevant for the bromomethyl substitution at the 4-position.

Research Findings and Industrial Considerations

  • The radical bromination method using NBS is widely accepted for its efficiency and scalability. Industrial processes may employ continuous flow reactors to enhance control over reaction parameters, improve safety, and increase yield by precise control of temperature, residence time, and reagent stoichiometry.

  • The presence of fluorine atoms at the 2- and 5-positions influences the electronic environment of the pyridine ring, facilitating selective bromination at the methyl group without affecting the aromatic ring or fluorine substituents.

  • Purification typically involves standard organic work-up procedures, including aqueous quenching, organic extraction, drying, and chromatographic purification to achieve high purity suitable for further synthetic applications.

Summary Table of Preparation Method

Step Description Typical Conditions/Notes
Starting material 2,5-Difluoropyridine or 4-methyl-2,5-difluoropyridine Commercially available or synthesized
Bromination reagent N-Bromosuccinimide (NBS) Stoichiometric or slight excess
Radical initiator Azobisisobutyronitrile (AIBN) Catalytic amounts
Solvent Carbon tetrachloride or dichloromethane Inert, non-polar
Reaction temperature Reflux (~76-77°C) Maintains radical conditions
Reaction time 4-8 hours Monitored by TLC or GC
Work-up Quench with water, extract with organic solvent, dry, purify by chromatography Standard organic synthesis techniques
Yield Typically moderate to high (dependent on scale and optimization) Industrial processes optimize for maximum yield

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,5-difluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of 4-(formyl)-2,5-difluoropyridine or 4-(carboxyl)-2,5-difluoropyridine.

    Reduction: Formation of 4-methyl-2,5-difluoropyridine.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Bioactive Compounds:
The compound serves as a key intermediate in the synthesis of various bioactive molecules. It is utilized in the development of pharmaceuticals targeting central nervous system disorders, infectious diseases, and cancer therapies. The bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups essential for biological activity.

2. GPR52 Modulation:
Research indicates that derivatives of 4-(Bromomethyl)-2,5-difluoropyridine can act as modulators of GPR52 receptors, which are implicated in several psychiatric and neurodegenerative disorders. These compounds may be beneficial in treating conditions such as schizophrenia, depression, and anxiety disorders .

3. Anticancer Activity:
Studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, modifications to the pyridine ring can enhance potency against various cancer cell lines by affecting metabolic pathways critical for tumor growth .

Agrochemical Applications

The compound is also employed in the synthesis of agrochemicals such as herbicides and insecticides. Its ability to modify biological activity through halogenation makes it an effective building block for developing new agricultural products that can target specific pests or weeds while minimizing environmental impact.

Data Summary

Application Area Biological Activity Mechanism
PharmaceuticalsEnzyme inhibitionBinds to active sites of enzymes
GPR52 modulationAlters receptor signaling pathways
Anticancer activityAffects metabolic pathways in cancer cells
AgrochemicalsHerbicidal/insecticidal activityModifies biological activity through halogenation

Case Studies

Case Study 1: Anti-Tubercular Activity
A study evaluated pyridine analogs for their efficacy against Mycobacterium tuberculosis. Although this compound was not the primary focus, related compounds showed significant in vitro activity against tuberculosis strains. The structure-activity relationship indicated that modifications could enhance potency while reducing adverse effects associated with other treatments.

Case Study 2: Toxicological Assessment
A toxicological assessment was conducted on derivatives of this compound to evaluate safety profiles in animal models. Results indicated that lower doses exhibited beneficial effects related to enzyme inhibition without significant toxicity; however, higher doses led to adverse effects such as cellular damage.

Comparison with Similar Compounds

2,5-Difluoropyridine

  • Structure : Fluorine at positions 2 and 5.
  • Reactivity : Used in cross-coupling reactions (e.g., with bromobenzene) to yield regioisomerically pure products. The fluorine atoms direct electrophilic substitution to specific positions, as seen in coupling reactions under flow chemistry conditions .
  • Contrast : Unlike this compound, this compound lacks a bromomethyl group, limiting its utility in alkylation or SN2 reactions.

3,5-Difluoropyridine

  • Structure : Fluorine at positions 3 and 5.
  • Reactivity : Fluorine at position 3 deactivates the ring toward electrophilic substitution at position 4 compared to 2,5-difluoropyridine derivatives. This positional difference significantly alters regiochemical outcomes in functionalization reactions .

Bromomethyl-Substituted Pyridines

4-(Bromomethyl)-3,5-difluoropyridine

  • Structure : Bromomethyl at position 4, fluorine at 3 and 5.
  • Key Data : Molecular weight 165.16, CAS EN300-705991, purity 95% .

4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine

  • Structure : Bromine at position 4, bromomethyl at position 2, methyl groups at 3 and 5.
  • Key Data : CAS 220757-76-6; safety data highlights hazards associated with bromine handling .
  • Contrast : Methyl groups introduce steric bulk, limiting reactivity at position 4. The dual bromine substituents enhance electrophilicity but complicate regioselective modifications.

Multi-Halogenated Pyridines

4-Bromo-2,5-dichloro-3-fluoropyridine

  • Structure : Bromine at 4, chlorine at 2 and 5, fluorine at 3.
  • Reactivity : The presence of chlorine (less electronegative than fluorine) reduces electronic deactivation, while bromine at position 4 facilitates coupling reactions. However, steric hindrance from chlorine may impede reactivity compared to fluorinated analogs .

Comparative Data Table

Compound Name Molecular Weight Substituents Key Reactivity/Applications
This compound 208.01 (calc.) BrCH2 (4), F (2,5) Alkylation, SN2 reactions, drug synthesis
2,5-Difluoropyridine 115.09 (calc.) F (2,5) Cross-coupling, regioselective synthesis
4-(Bromomethyl)-3,5-difluoropyridine 165.16 BrCH2 (4), F (3,5) Moderate reactivity due to F at 3,5
4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine - Br (4), BrCH2 (2), Me (3,5) Limited by steric hindrance
4-Bromo-2,5-dichloro-3-fluoropyridine - Br (4), Cl (2,5), F (3) Multi-halogen coupling, steric challenges

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